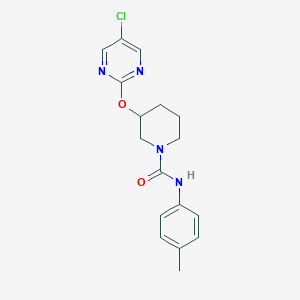
3-((5-chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((5-Chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a chloropyrimidine moiety and a piperidine ring, which may contribute to its interaction with biological targets, potentially leading to therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Functional Groups : The compound includes a chloropyrimidine group and a p-tolyl group, which are significant for its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. The presence of the chloropyrimidine group enhances its binding affinity to target proteins, potentially inhibiting their activity.
- Receptor Interaction : It may interact with various receptors, including G-protein-coupled receptors (GPCRs), modulating signaling pathways that are crucial for cellular responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on related pyrimidine derivatives has shown significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.
Antimicrobial Properties
Compounds with similar structures have also been evaluated for their antimicrobial activity. Some studies suggest that the introduction of halogenated pyrimidines can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the effect of chloropyrimidine derivatives on cancer cell lines | Demonstrated significant cytotoxicity in A431 cells, suggesting potential for anticancer drug development. |
| Study 2 | Investigated antimicrobial properties of pyrimidine compounds | Showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Chloropyrimidine Intermediate : Starting from pyrimidine, chlorination is performed using reagents like phosphorus oxychloride.
- Piperidine Reaction : The chloropyrimidine is reacted with piperidine derivatives in the presence of bases such as potassium carbonate.
- Final Carboxamide Formation : The final step involves the introduction of the carboxamide functional group through acylation reactions.
特性
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-4-6-14(7-5-12)21-17(23)22-8-2-3-15(11-22)24-16-19-9-13(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZCWMWLYHTXIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













